molecular formula C9H17NO2 B1601659 (S)-2-(Cyclohexylamino)propanoic acid CAS No. 82017-30-9

(S)-2-(Cyclohexylamino)propanoic acid

Cat. No.: B1601659
CAS No.: 82017-30-9
M. Wt: 171.24 g/mol
InChI Key: BVAUMRCGVHUWOZ-ZETCQYMHSA-N
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Description

(S)-2-(Cyclohexylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylamino group attached to the alpha carbon of propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method is the alkylation of cyclohexylamine using a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, this compound can be produced through the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then reacted with a propanoic acid derivative to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with receptors or other proteins, modulating their activity and resulting in physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Cyclohexylamino)propanoic acid is unique due to its specific combination of a cyclohexylamino group and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-2-(Cyclohexylamino)propanoic acid, also known as cyclohexylglycine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Physical State : White crystalline solid
  • Solubility : Soluble in water, indicating high bioavailability which is essential for pharmacological applications.

This compound primarily acts as an agonist at specific neurotransmitter receptors in the central nervous system. Its interactions with these receptors can influence neurotransmitter release and neuronal signaling pathways, making it a candidate for treating various neurological disorders. Notably, it has shown a favorable binding affinity to glutamate receptors, which play a crucial role in excitatory neurotransmission.

Neuropharmacological Effects

Research indicates that this compound may modulate synaptic transmission, which is vital for cognitive functions and mood regulation. Its potential applications include:

  • Treatment of Neurological Disorders : Due to its ability to influence synaptic transmission, it may be beneficial in conditions like depression and anxiety disorders.
  • Neuroprotective Properties : Preliminary studies suggest it could protect neurons from excitotoxicity associated with excessive glutamate signaling.

Antimicrobial Activity

In addition to its neuropharmacological properties, this compound has been investigated for its antimicrobial potential. Studies have shown varying degrees of antibacterial activity against several strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings indicate that the compound exhibits significant antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases .

Case Studies and Research Findings

  • Neurotransmitter Interaction Studies :
    • A study highlighted the compound's interaction with glutamate receptors, demonstrating its potential to enhance synaptic efficacy and possibly mitigate symptoms associated with neurological disorders.
  • Antimicrobial Efficacy :
    • Research conducted on various derivatives of cyclohexylamine compounds revealed that modifications could enhance their antibacterial properties. For example, certain substitutions on the piperidine ring significantly increased inhibition against Gram-positive and Gram-negative bacteria .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of this compound suggest that its solubility profile supports effective absorption and distribution within biological systems, which is crucial for its therapeutic efficacy.

Properties

IUPAC Name

(2S)-2-(cyclohexylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUMRCGVHUWOZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475617
Record name Cyclohexylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82017-30-9
Record name Cyclohexylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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